

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate*

Cat. No.: B068817

[Get Quote](#)

An In-depth Technical Guide to **tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate**

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

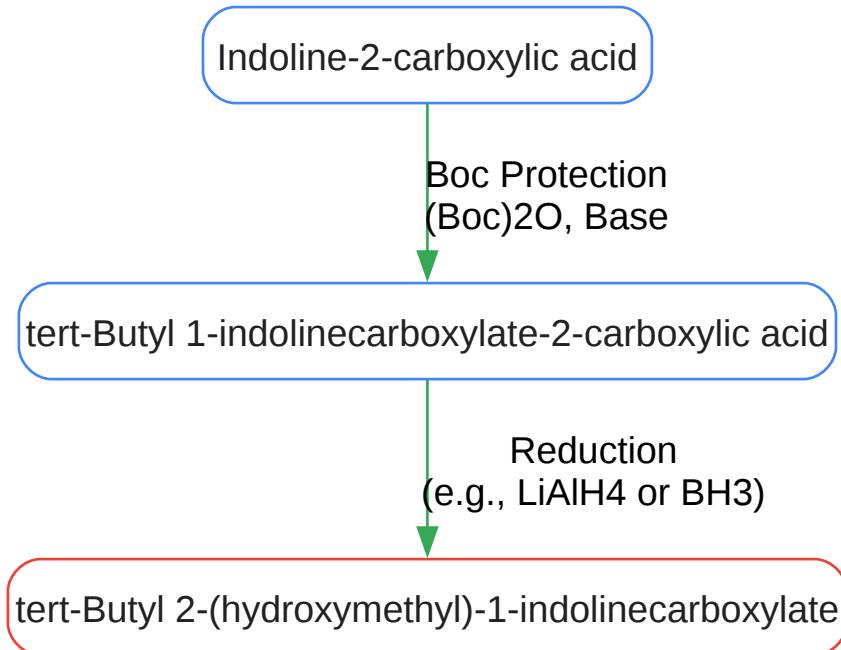
This technical guide provides a comprehensive overview of **tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate**, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and its role as a key intermediate in the development of various pharmaceutical compounds. While specific, detailed experimental protocols for its synthesis and direct involvement in signaling pathways are not extensively documented in publicly available literature, this guide consolidates available information on related compounds and general synthetic methodologies to provide a foundational understanding for researchers.

Chemical Identity and Properties

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, also known as N-Boc-2-(hydroxymethyl)indoline, is a key synthetic intermediate. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen enhances its stability and solubility, facilitating a variety of synthetic transformations. The hydroxymethyl group at the 2-position serves as a versatile handle for further functionalization.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	172647-87-9	[1]
Molecular Formula	C ₁₄ H ₁₉ NO ₃	[1]
Molecular Weight	249.31 g/mol	Calculated
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	
Melting Point	Not specified in available literature	
Boiling Point	Not specified in available literature	


Synthesis and Manufacturing

A detailed, step-by-step experimental protocol for the synthesis of **tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate** is not readily available in peer-reviewed journals. However, its synthesis can be logically deduced from standard organic chemistry principles and protocols for similar structures. The general approach involves two key steps: the reduction of the corresponding carboxylic acid or ester and the protection of the indoline nitrogen with a Boc group.

Logical Synthesis Pathway

The synthesis of **tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate** can be envisioned through the following logical steps. This pathway is a hypothetical representation based on common organic synthesis reactions.

Logical Synthesis of **tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate**

[Click to download full resolution via product page](#)

Caption: A logical two-step synthesis pathway for the target compound.

Experimental Considerations (General Protocol)

A general procedure for the synthesis would likely involve the following steps:

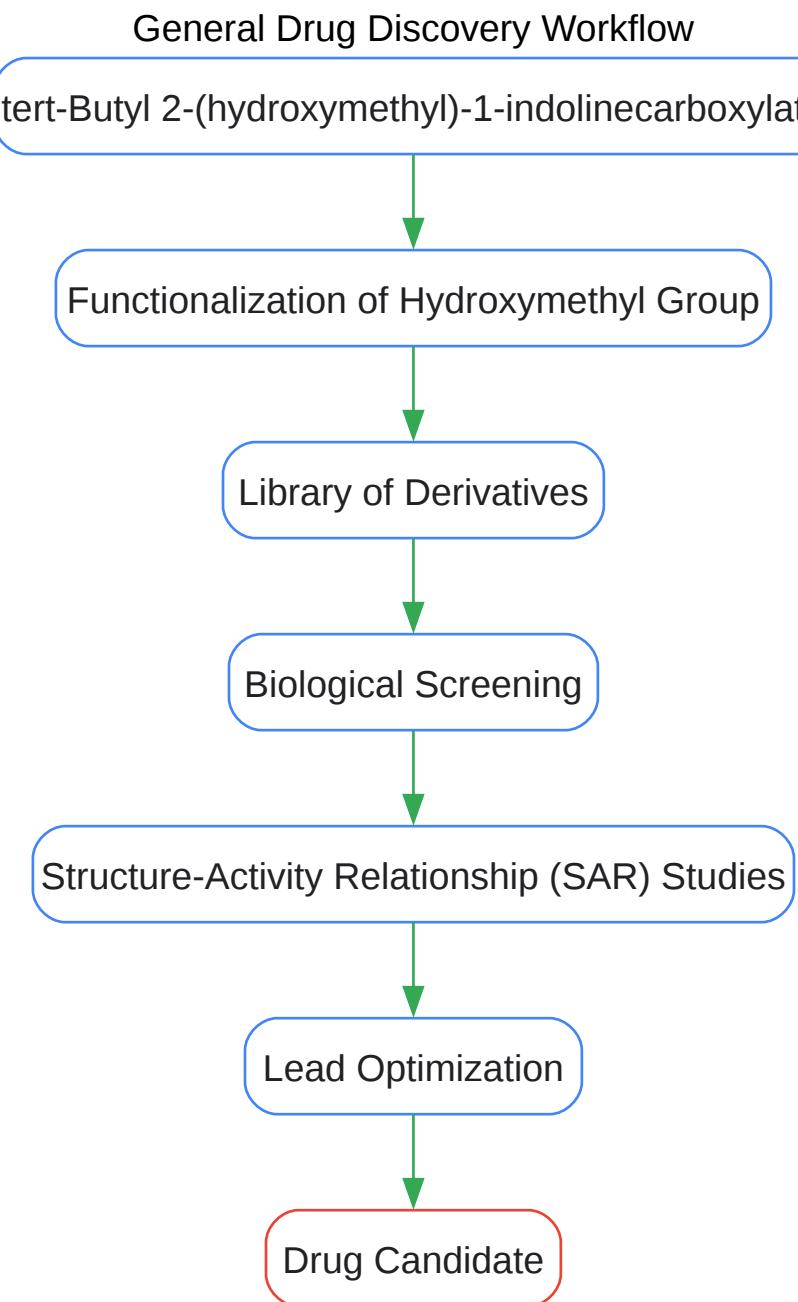
- **Boc Protection of Indoline-2-carboxylic Acid:** Indoline-2-carboxylic acid would be dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). A base (e.g., triethylamine or diisopropylethylamine) would be added, followed by the addition of di-tert-butyl dicarbonate $(Boc)_2O$. The reaction would be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
- **Reduction of the Carboxylic Acid:** The resulting N-Boc protected indoline-2-carboxylic acid would then be reduced. A common method for the reduction of a carboxylic acid to an alcohol is the use of a strong reducing agent like lithium aluminum hydride ($LiAlH_4$) in an

anhydrous ether solvent (e.g., tetrahydrofuran) at reduced temperatures (e.g., 0 °C to room temperature). Alternatively, a borane reagent such as borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) could be employed.

- **Work-up and Purification:** Following the reduction, the reaction would be carefully quenched (e.g., with water and a basic solution for LiAlH_4). The product would then be extracted into an organic solvent. The combined organic layers would be washed, dried, and concentrated under reduced pressure. The crude product would likely be purified by column chromatography on silica gel to yield the pure **tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate**.

Applications in Research and Drug Discovery

Indoline and its derivatives are prevalent scaffolds in a multitude of biologically active compounds. The subject molecule, **tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate**, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.


The indoline core is a key feature in compounds investigated for a range of biological activities, including but not limited to:

- **Antitumor Agents:** Derivatives of 2-indolinone have been synthesized and evaluated for their potential as antitumor agents, with some showing inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2).[\[2\]](#)
- **Antioxidant and Anti-inflammatory Agents:** Various indoline derivatives have demonstrated potent antioxidant and anti-inflammatory properties.[\[3\]](#)
- **Antimicrobial and Antiviral Agents:** The indole nucleus, closely related to indoline, is a core component of many compounds with antimicrobial and antiviral activities.[\[4\]](#)

The utility of **tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate** in these contexts lies in its ability to be readily modified at the C2 position via its hydroxymethyl group, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Workflow for Utilization in Drug Discovery

The general workflow for utilizing this compound in a drug discovery program is outlined below.

[Click to download full resolution via product page](#)

Caption: A workflow illustrating the use of the title compound in drug discovery.

Spectroscopic Data

Specific, verified spectroscopic data (NMR, IR, MS) for **tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate** is not readily available in the searched literature. For definitive identification, it would be necessary to acquire and analyze this data upon synthesis.

Conclusion

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate is a strategically important synthetic intermediate for the development of novel indoline-based compounds. While detailed experimental protocols and direct biological studies on this specific molecule are sparse in the public domain, its value as a versatile building block is evident from the broad spectrum of biological activities reported for the indoline scaffold. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound in the synthesis of new therapeutic agents. Further research into the synthesis and applications of this molecule is warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b068817#tert-butyl-2-hydroxymethyl-1-indolinecarboxylate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com